molecular formula C21H21N3OS B2885365 benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone CAS No. 2034526-71-9

benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2885365
CAS No.: 2034526-71-9
M. Wt: 363.48
InChI Key: PPKOPBHXQWETRG-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is an organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a complex structure with a benzo[d]thiazole core and a dihydroisoquinoline-pyrrolidine moiety, indicating its potential as a versatile molecule for research and industrial purposes.

Preparation Methods

The synthetic route for benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves several key steps:

  • Starting Materials: : The synthesis begins with the procurement of benzo[d]thiazole and dihydroisoquinoline derivatives.

  • Formation of Intermediates: : Intermediate compounds are created through controlled reactions, such as nucleophilic substitution and condensation reactions.

  • Final Coupling: : The intermediates are then coupled under specific conditions to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as scaling up processes for mass production.

Chemical Reactions Analysis

Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially forming benzo[d]thiazole derivatives with altered oxidation states.

  • Reduction: : Reduction reactions involving hydrogen gas and catalysts like palladium on carbon can transform certain functional groups within the molecule.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common reaction conditions include controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to drive the reactions to completion. Major products formed depend on the specific reactions and reagents used, with potential for creating various derivatives and analogs.

Scientific Research Applications

Benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

  • Chemistry: : Its structure makes it a candidate for studying novel synthetic pathways and exploring new chemical reactions.

  • Biology: : The compound could be used to investigate biological pathways and interactions, potentially serving as a biochemical probe.

  • Medicine: : Given its complex structure, it might exhibit pharmacological activities, leading to research on its potential therapeutic applications.

  • Industry: : The compound's unique properties could be leveraged for material science applications, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows for binding to specific active sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways, enzyme inhibition, or receptor activation, depending on the biological context.

Comparison with Similar Compounds

Comparison with other similar compounds highlights the uniqueness of benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone:

  • Benzo[d]thiazole Derivatives: : Compounds with similar benzo[d]thiazole cores, such as benzo[d]thiazole-2-amine, exhibit different reactivity and applications.

  • Dihydroisoquinoline Compounds: : Analogous compounds like 3,4-dihydroisoquinoline differ in their structural properties and resulting biological activities.

  • Pyrrolidine Derivatives: : Molecules containing pyrrolidine rings, such as 1-benzylpyrrolidine, provide insight into how the pyrrolidine moiety affects chemical and biological functions.

This compound's unique combination of these moieties makes it a distinct entity with specific research and industrial applications.

Biological Activity

The compound benzo[d]thiazol-2-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research studies to present a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine various heterocyclic moieties. The synthetic pathway often includes the formation of the benzo[d]thiazole core followed by the introduction of the isoquinoline and pyrrolidine groups.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. In one study, a related benzodioxole compound demonstrated an IC50 value indicating potent activity against Hep3B cells, suggesting that modifications in the benzothiazole structure may enhance anticancer efficacy .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 2aHep3B8.07
DoxorubicinHep3B7.4

Antioxidant Activity

In vitro assays have evaluated the antioxidant capacity of compounds related to benzo[d]thiazol-2-yl derivatives using DPPH radical scavenging methods. These studies suggest that certain modifications can enhance antioxidant properties, making these compounds potential candidates for therapeutic applications in oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Compound A85%20
Trolox95%7.72

The mechanisms underlying the biological activities of benzo[d]thiazol derivatives often involve interactions with cellular pathways. For instance, anticancer activity may be attributed to the induction of cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells. The ability to modulate signaling pathways associated with cell proliferation and survival is critical for their therapeutic potential .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Hep3B Cells : A derivative showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.
  • Antioxidant Evaluation : Compounds were tested against free radicals, demonstrating varying degrees of effectiveness compared to established antioxidants like Trolox.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c25-21(20-22-18-7-3-4-8-19(18)26-20)24-12-10-17(14-24)23-11-9-15-5-1-2-6-16(15)13-23/h1-8,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKOPBHXQWETRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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